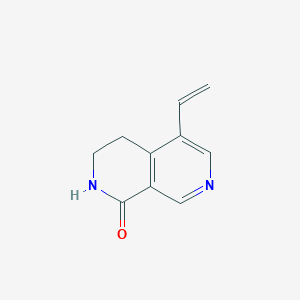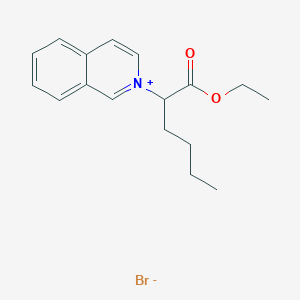
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a phenyl-substituted penta-1,3,4-trienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a series of steps to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
科学研究应用
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl and trienyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
相似化合物的比较
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(methylthio)silane
- Trimethyl(tributylstannyl)silane
Uniqueness
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is unique due to the presence of the phenyl-substituted penta-1,3,4-trienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
CAS 编号 |
169172-86-5 |
|---|---|
分子式 |
C14H18Si |
分子量 |
214.38 g/mol |
InChI |
InChI=1S/C14H18Si/c1-5-9-14(12-15(2,3)4)13-10-7-6-8-11-13/h6-12H,1H2,2-4H3 |
InChI 键 |
WMFQUNYBJUSSJF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C=C(C=C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


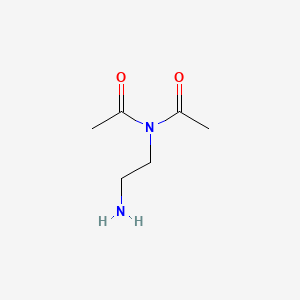
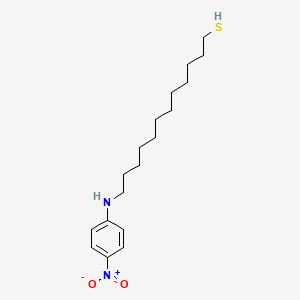
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
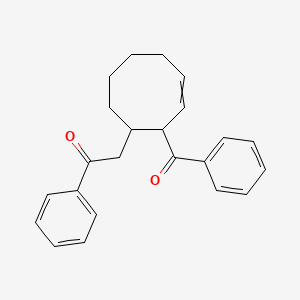
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)


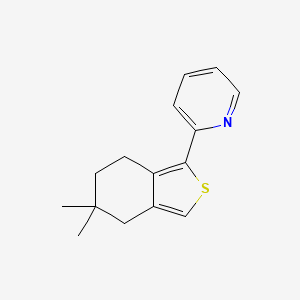
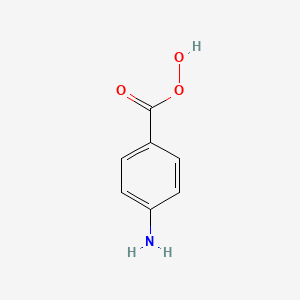
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
